molecular formula C6H6Br2F2N2 B13452516 4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

Katalognummer: B13452516
Molekulargewicht: 303.93 g/mol
InChI-Schlüssel: RCFGGPFWYYHYID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2F2N2 It is a pyrazole derivative characterized by the presence of bromine and bromodifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromodifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Dehalogenated pyrazoles.

    Coupling Products: Biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyrazole ring can interact with various biological pathways, potentially modulating enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Bromo-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H6Br2F2N2

Molekulargewicht

303.93 g/mol

IUPAC-Name

4-bromo-1-[bromo(difluoro)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C6H6Br2F2N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3

InChI-Schlüssel

RCFGGPFWYYHYID-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C(F)(F)Br)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.